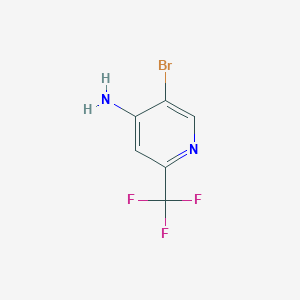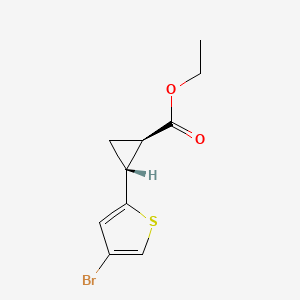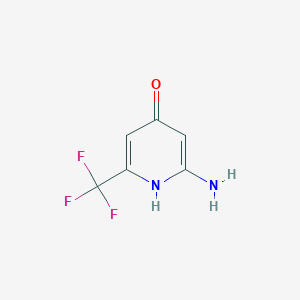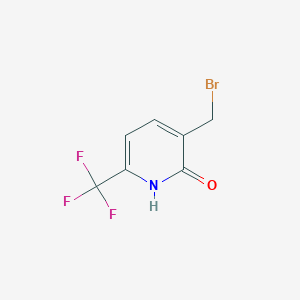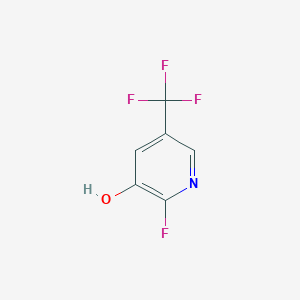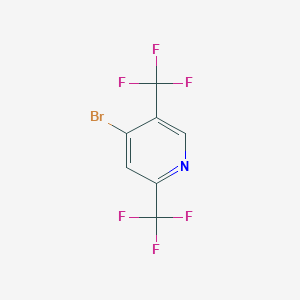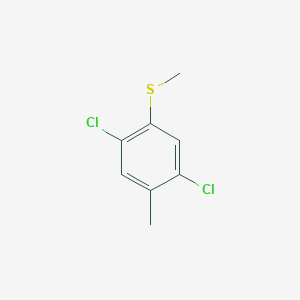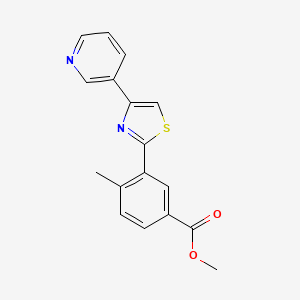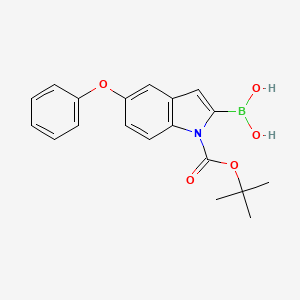
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid is a compound that combines the structural features of boronic acids and indole derivatives. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, while indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions.
Boronic Acid Functionalization: The boronic acid group is introduced through hydroboration or borylation reactions. Hydroboration involves the addition of a borane reagent to an alkene or alkyne, while borylation typically involves the use of a boronic ester or boronic acid derivative.
Protection with Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronic ester or borate.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Reduced indole derivatives.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid involves its interaction with various molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe.
Pathways Involved: The indole moiety can interact with various biological pathways, including those involved in signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a boronic acid group.
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indole-2-yl-2-boronic ester: Similar structure but with a boronic ester group instead of a boronic acid group.
Uniqueness
1-(Tert-butoxycarbonyl)-5-phenoxy-1H-indol-2-yl-2-boronic acid is unique due to the combination of the boronic acid and indole functionalities, which provide a versatile platform for various chemical reactions and biological interactions .
Propriétés
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenoxyindol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO5/c1-19(2,3)26-18(22)21-16-10-9-15(25-14-7-5-4-6-8-14)11-13(16)12-17(21)20(23)24/h4-12,23-24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMCWYXICMXKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096331-36-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


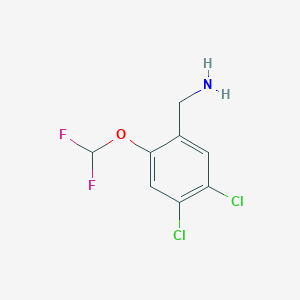
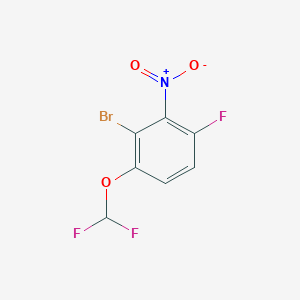
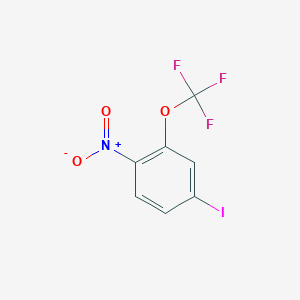
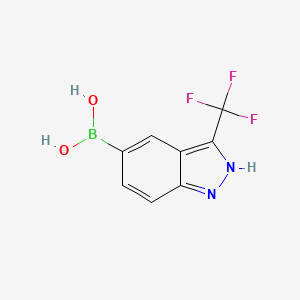
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-amine](/img/structure/B1447329.png)
